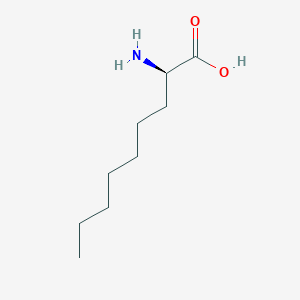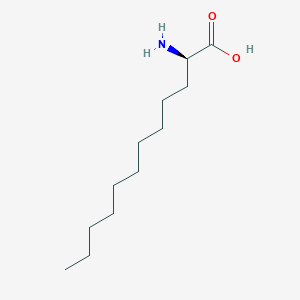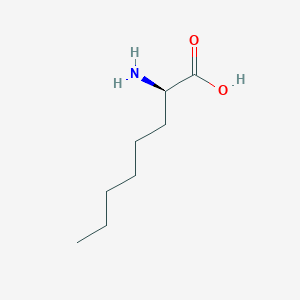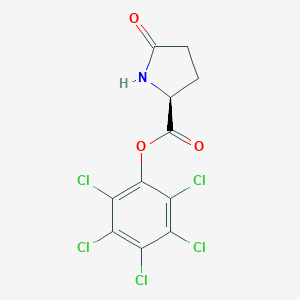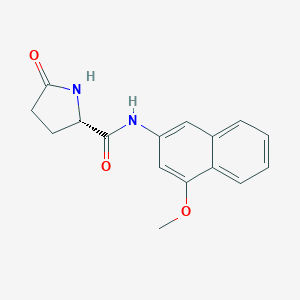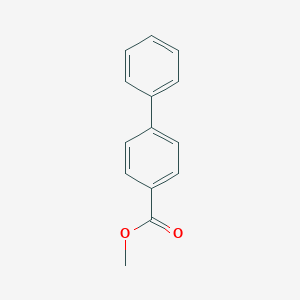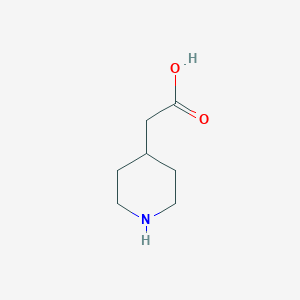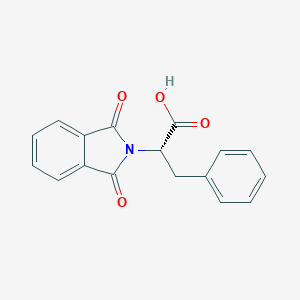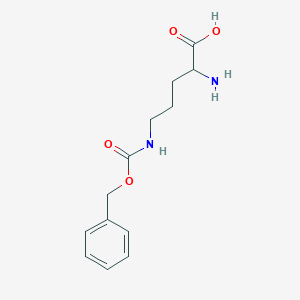
H-Orn(Z)-OH
描述
H-Orn(Z)-OH, also known as Nα-benzyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which helps in the detoxification of ammonia in the body. The benzyloxycarbonyl (Z) group is a protecting group used in peptide synthesis to protect the amino group from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-OH typically involves the protection of the amino group of L-ornithine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-ornithine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: H-Orn(Z)-OH can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding free L-ornithine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Substitution: Carbodiimides like dicyclohexylcarbodiimide (DCC) are commonly used for peptide bond formation.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: L-ornithine
Substitution: Peptides or amides
Oxidation and Reduction: Various oxidized or reduced derivatives of ornithine
科学研究应用
H-Orn(Z)-OH has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in studies related to the urea cycle and amino acid metabolism.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and therapeutic peptides.
Industry: this compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of H-Orn(Z)-OH is primarily related to its role as a protected form of ornithine. In peptide synthesis, the benzyloxycarbonyl group protects the amino group of ornithine, allowing selective reactions at other functional groups. Upon removal of the protecting group, the free amino group can participate in various biochemical reactions, such as the formation of peptide bonds.
相似化合物的比较
Nα-benzyloxycarbonyl-L-lysine: Similar to H-Orn(Z)-OH but with an additional methylene group in the side chain.
Nα-benzyloxycarbonyl-L-arginine: Contains a guanidino group instead of the amino group in ornithine.
Nα-benzyloxycarbonyl-L-glutamine: Has an amide group in the side chain.
Uniqueness: this compound is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which makes it particularly useful in peptide synthesis. Its role in the urea cycle and amino acid metabolism also distinguishes it from other similar compounds.
属性
IUPAC Name |
2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSXQYFUHKBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954659 | |
| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3304-51-6 | |
| Record name | N5-Benzyloxycarbonyl-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5-benzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the yield of Nδ-benzyloxycarbonyl ornithine (H-Orn(Z)-OH) obtained using the microwave irradiation method described in the paper?
A1: The research paper reports a yield of 93.2% for Nδ-benzyloxycarbonyl-L-Ornithine (this compound) when synthesized using the optimized microwave irradiation method. [] This method involves reacting L-ornithine with benzyloxycarbonyl (Z) protecting group followed by copper removal using EDTA-2Na under microwave conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


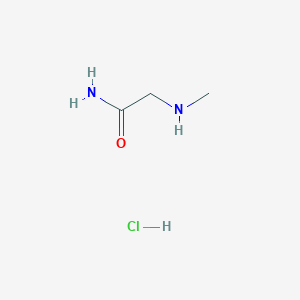

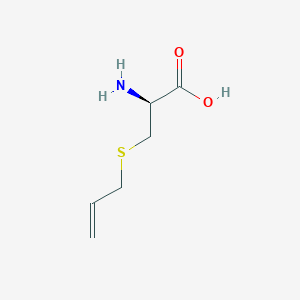
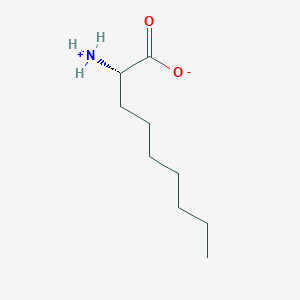
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
